
1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzimidazole family This compound is characterized by a benzene ring fused to an imidazole ring, with a phenyl group and a carboxylic acid group attached
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of o-phenylenediamine with benzoic acid derivatives under acidic conditions. Another method includes the reaction of o-phenylenediamine with phenyl isocyanate followed by cyclization. The reaction conditions typically involve heating and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
科学的研究の応用
1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-phenyl-1H-1,3-benzodiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
類似化合物との比較
- 1H-Benzimidazole-1-carboxylic acid, 2-phenyl-, 1,1-dimethylethyl ester
- 2-Phenyl-1H-1,3-benzodiazole-4-carboxylic acid
Comparison: 1-Phenyl-1H-1,3-benzodiazole-2-carboxylic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C14H10N2O2 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
1-phenylbenzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-15-11-8-4-5-9-12(11)16(13)10-6-2-1-3-7-10/h1-9H,(H,17,18) |
InChIキー |
NVZJJOPIXBEQHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-YL]methyl}-1H-pyrazol-4-amine](/img/structure/B15051211.png)
![1-(difluoromethyl)-N-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B15051218.png)
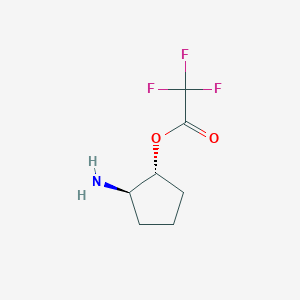
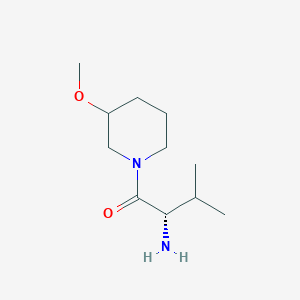

![tert-Butyl 5-(2-methoxyacetyl)-6-methylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B15051237.png)
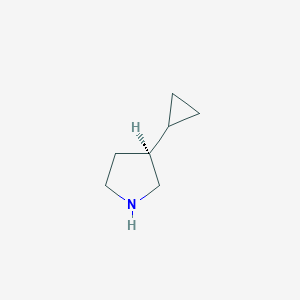
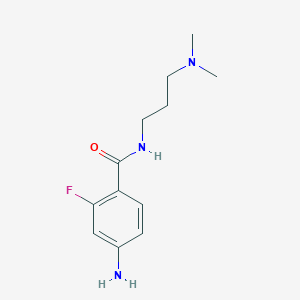

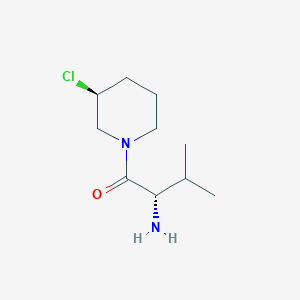
![1H-Imidazo[4,5-f][1,10]phenanthroline](/img/structure/B15051277.png)
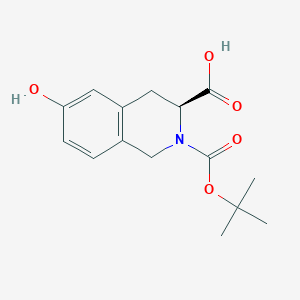

![[(1-ethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B15051302.png)
